molecular formula C14H17NO3 B13485488 Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate

Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate

Cat. No.: B13485488
M. Wt: 247.29 g/mol
InChI Key: XCPOUYVTBGDXLZ-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry and Protecting Group Strategies

Carbamates are a class of organic compounds derived from carbamic acid. wikipedia.org In the realm of organic synthesis, carbamates are most renowned for their role as protecting groups for amines. chem-station.commasterorganicchemistry.com The lone pair of electrons on the nitrogen atom of an amine makes it nucleophilic and basic, reactivities that can interfere with desired chemical transformations elsewhere in a molecule. By converting the amine to a carbamate, its nucleophilicity and basicity are significantly attenuated, effectively "protecting" it from unwanted reactions. organic-chemistry.org

The benzyl (B1604629) carbamate group, often abbreviated as Cbz or Z, is a cornerstone of this strategy. masterorganicchemistry.com Introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, the Cbz group is prized for its stability under a wide range of reaction conditions, yet it can be readily removed when desired. masterorganicchemistry.com The typical method for deprotection involves catalytic hydrogenation, a mild process that preserves many other functional groups. This strategic utility places benzyl carbamates, and by extension Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate, firmly within the essential toolkit of synthetic organic chemists.

Protecting Group Abbreviation Typical Deprotection Conditions
Benzyl carbamateCbz, ZH₂, Pd/C
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)

Significance of the Cyclobutanone (B123998) Moiety as a Synthetic Scaffold

The cyclobutanone moiety is a four-membered cyclic ketone that, despite its relative stability compared to cyclopropanone, possesses significant ring strain. wikipedia.orgbaranlab.org This inherent strain makes it a versatile synthetic intermediate, prone to a variety of ring-opening and ring-expanding reactions that can lead to more complex molecular architectures. baranlab.orgliskonchem.com

Cyclobutanones are valuable building blocks in the synthesis of a wide array of organic molecules, including natural products and pharmaceuticals. liskonchem.comorganic-chemistry.org The carbonyl group provides a handle for numerous transformations, such as nucleophilic additions, reductions, and α-functionalization. Furthermore, the four-membered ring can undergo thermal or photochemical [2+2] cycloadditions and cycloeliminations. wikipedia.orgbaranlab.org The presence of the cyclobutanone ring in this compound suggests its potential as a precursor to a diverse range of more elaborate chemical structures.

Property Value
Molecular FormulaC₄H₆O
Melting Point-50.9 °C
Boiling Point99 °C
Density0.938 g/cm³

Overview of Current Research Trajectories for β-Amino Ketone Derivatives

The structural motif of a β-amino ketone, where an amino group is separated from a carbonyl group by two carbon atoms, is a privileged scaffold in medicinal chemistry. rsc.orgresearchgate.net This arrangement is found in a variety of biologically active compounds and approved pharmaceuticals. rsc.orgresearchgate.net Consequently, the development of new synthetic methods for accessing β-amino ketones and the exploration of their chemical reactivity are active areas of research. researchgate.netorganic-chemistry.org

Current research often focuses on the stereoselective synthesis of β-amino ketones, as the biological activity of these compounds is frequently dependent on their three-dimensional structure. nih.gov The reduction of β-amino ketones to the corresponding 1,3-amino alcohols is another area of intense investigation, as these products are also valuable synthetic intermediates. nih.gov this compound, as a protected β-amino ketone derivative, is well-positioned to be a substrate in these and other emerging synthetic methodologies.

Scope and Objectives of Academic Investigations into this compound

While specific academic investigations into this compound are not yet widely published, the objectives of such research can be clearly delineated based on the chemistry of its components. A primary focus would likely be its use as a building block in the synthesis of novel compounds. The strategic combination of a protected amine and a reactive ketone in a strained ring system offers numerous possibilities for molecular elaboration.

Key research objectives would likely include:

Exploration of the reactivity of the cyclobutanone ring: This could involve ring-opening reactions to generate linear chains with defined stereochemistry, or ring-expansion reactions to form five- or six-membered rings.

Modification of the β-amino ketone scaffold: The ketone could be reduced to an alcohol, converted to an olefin, or subjected to other functional group interconversions.

Deprotection and further functionalization of the amine: Removal of the Cbz group would unveil a primary amine, which could then be used in a variety of coupling reactions to build larger molecules.

Application in the synthesis of biologically active targets: Given the prevalence of the β-amino ketone motif in pharmaceuticals, a major goal would be to utilize this compound as a key intermediate in the synthesis of new drug candidates.

In essence, academic investigations into this compound would aim to leverage its unique structural features to access novel chemical space and to develop new synthetic strategies with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl N-[2-(3-oxocyclobutyl)ethyl]carbamate

InChI

InChI=1S/C14H17NO3/c16-13-8-12(9-13)6-7-15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)

InChI Key

XCPOUYVTBGDXLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl 2 3 Oxocyclobutyl Ethyl Carbamate

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of Benzyl (B1604629) (2-(3-oxocyclobutyl)ethyl)carbamate suggests key disconnections to simplify the structure into readily available or synthetically accessible starting materials.

Disconnection at the Carbamate (B1207046) Linkage

The most evident disconnection point is the carbamate linkage. This bond can be retrosynthetically cleaved to yield two primary synthons: a benzyl carbamate precursor and a 2-(3-oxocyclobutyl)ethanamine equivalent. The benzyl carbamate portion can be derived from benzyl chloroformate, a common reagent for introducing the Cbz (carbobenzyloxy) protecting group. caltech.edu The other fragment, 2-(3-oxocyclobutyl)ethanamine, represents the more complex portion of the molecule requiring a dedicated synthetic strategy.

DisconnectionPrecursor 1Precursor 2
Carbamate C-N bondBenzyl Chloroformate2-(3-oxocyclobutyl)ethanamine

Analysis of the Ethyl-Cyclobutanone Chain Construction

The synthesis of the 2-(3-oxocyclobutyl)ethanamine fragment requires careful planning. A key intermediate for this fragment is 2-(3-oxocyclobutyl)acetonitrile (B1435019). uni.lu This nitrile can be retrosynthetically disconnected at the C-C bond between the cyclobutane (B1203170) ring and the acetonitrile (B52724) moiety. This leads to a cyclobutyl halide or tosylate and a cyanide source. Alternatively, the nitrile can be formed from a corresponding alcohol or aldehyde derived from the cyclobutanone (B123998) core. The final step in forming the amine would be the reduction of the nitrile group.

Direct Synthesis Approaches to Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate

Direct synthesis of the target compound hinges on the successful formation of the key amine intermediate, followed by the carbamate formation.

Carbamate Formation via Benzyl Chloroformate or Related Reagents

The formation of the carbamate is a well-established transformation in organic synthesis. scirp.orgscirp.org The primary amine, 2-(3-oxocyclobutyl)ethanamine, can be reacted with benzyl chloroformate in the presence of a base to yield this compound. orgsyn.org The choice of base and solvent is crucial to ensure high yields and minimize side reactions. Typically, a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine is used in a solvent like dichloromethane (B109758) or tetrahydrofuran.

Reactant 1Reactant 2ReagentsProduct
2-(3-oxocyclobutyl)ethanamineBenzyl ChloroformateTriethylamine, DichloromethaneThis compound

Functionalization of the Ethyl Spacer with the Cyclobutanone Ring

The construction of the 2-(3-oxocyclobutyl)ethyl side chain is a critical step. A plausible route involves the synthesis of 2-(3-oxocyclobutyl)acetonitrile as a key intermediate. This can be achieved through various methods, including the alkylation of a cyclobutanone derivative with a haloacetonitrile. For instance, a protected 3-hydroxycyclobutanone (B178150) could be converted to a leaving group (e.g., tosylate or bromide) and then reacted with a cyanide salt. Subsequent deprotection would yield the desired keto-nitrile. uni.lu

Once 2-(3-oxocyclobutyl)acetonitrile is obtained, it can be reduced to the corresponding primary amine, 2-(3-oxocyclobutyl)ethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 with a Raney nickel or palladium catalyst).

Indirect Synthesis Pathways Utilizing Key Intermediates

Indirect pathways offer alternative strategies for constructing the target molecule, often by elaborating on a pre-existing cyclobutane core.

One such approach involves a Wittig-type reaction. pitt.edumasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov For example, a protected 3-oxocyclobutanecarbaldehyde could be reacted with a phosphonium (B103445) ylide containing a masked amino group. Subsequent transformations would then reveal the amine and the ethyl spacer.

Another indirect route could involve the Michael addition of a nitrogen-containing nucleophile to a cyclobutenone derivative. The resulting enolate could then be trapped and further functionalized to introduce the remaining atoms of the ethyl side chain.

A further strategy could begin with a commercially available cyclobutanone derivative, such as ethyl 3-oxocyclobutanecarboxylate. This starting material could undergo a series of transformations, including chain extension and functional group interconversions, to ultimately yield the required 2-(3-oxocyclobutyl)ethanamine intermediate.

Construction of the 2-(3-Oxocyclobutyl)ethyl Amine Precursor

The primary challenge in the synthesis of the target carbamate lies in the construction of the 2-(3-oxocyclobutyl)ethyl amine precursor. A plausible and efficient synthetic strategy commences with a suitable 3-oxocyclobutane derivative, which is then elaborated to introduce the two-carbon ethylamine (B1201723) side chain. A hypothetical, yet chemically sound, route is outlined below, starting from 3-oxocyclobutanecarboxylic acid.

Step 1: Reduction of the Carboxylic Acid

The initial step involves the reduction of the carboxylic acid functionality of 3-oxocyclobutanecarboxylic acid to the corresponding alcohol, 3-oxocyclobutylmethanol. This transformation can be achieved using a variety of reducing agents.

Reducing AgentReaction ConditionsTypical Yield
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, 0 °C to room temperatureHigh
Borane-tetrahydrofuran complex (BH₃·THF)THF, room temperatureHigh

Step 2: Conversion of the Alcohol to a Halide

The resulting alcohol is then converted into a more reactive leaving group, such as a bromide or chloride, to facilitate the subsequent carbon-carbon bond formation.

ReagentReaction ConditionsProduct
Phosphorus tribromide (PBr₃)Anhydrous diethyl ether, 0 °C to room temperature3-oxocyclobutylmethyl bromide
Thionyl chloride (SOCl₂)Pyridine, 0 °C to room temperature3-oxocyclobutylmethyl chloride

Step 3: Cyanide Displacement

The halide is then displaced by a cyanide group through a nucleophilic substitution reaction. This step introduces the additional carbon atom required for the ethyl side chain.

ReagentSolventReaction ConditionsProduct
Sodium cyanide (NaCN)DMSORoom temperature to 50 °C2-(3-oxocyclobutyl)acetonitrile
Potassium cyanide (KCN)Aqueous ethanol (B145695)Reflux2-(3-oxocyclobutyl)acetonitrile

Step 4: Reduction of the Nitrile

Finally, the nitrile group is reduced to the primary amine, yielding the desired 2-(3-oxocyclobutyl)ethyl amine precursor. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. vedantu.com

Reducing AgentReaction Conditions
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, followed by aqueous workup
Catalytic Hydrogenation (H₂/Raney Ni or PtO₂)Methanol or ethanol, elevated pressure

This multi-step sequence provides a viable pathway to the crucial 2-(3-oxocyclobutyl)ethyl amine intermediate, setting the stage for the final carbamate formation.

Late-Stage Benzyl Carbamate Installation

With the 2-(3-oxocyclobutyl)ethyl amine precursor in hand, the final step is the installation of the benzyl carbamate (Cbz or Z) protecting group. This is a well-established transformation in organic synthesis, typically achieved by reacting the amine with benzyl chloroformate under basic conditions. guidechem.comontosight.aimasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgoup.comacs.orgwikipedia.orgcommonorganicchemistry.comfishersci.co.uk The benzyl carbamate group is widely used to protect amines due to its stability under various reaction conditions and its ease of removal by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

The reaction is generally performed in a biphasic system or in a suitable organic solvent with an added base to neutralize the hydrochloric acid byproduct.

ReagentBaseSolvent System
Benzyl chloroformateSodium carbonateWater/Dichloromethane
Benzyl chloroformateSodium bicarbonateWater/Dichloromethane
Benzyl chloroformateTriethylamineDichloromethane or THF
Benzyl chloroformateDiisopropylethylamine (DIPEA)Dichloromethane or Acetonitrile

The general reaction is as follows:

2-(3-oxocyclobutyl)ethyl amine + Benzyl chloroformate --(Base)--> this compound

This reaction is typically high-yielding and provides the target compound in good purity after standard workup and purification procedures.

Stereoselective Synthesis of Enantiopure this compound

The development of a stereoselective synthesis is paramount for applications where a single enantiomer of the target compound is required. There are two primary strategies to achieve an enantiopure final product:

Asymmetric synthesis of a chiral precursor: This approach involves introducing chirality early in the synthetic sequence. For instance, an asymmetric reduction of the ketone in a 3-oxocyclobutane derivative can establish a chiral center. nih.govsci-hub.stnih.govarkat-usa.org Biocatalytic reductions using enzymes or whole-cell systems can offer high enantioselectivity. nih.govnih.govarkat-usa.org Alternatively, starting from a known chiral building block, such as a chiral cyclobutane β-amino acid, can provide a direct route to an enantiopure precursor. researchgate.net

Resolution of a racemic mixture: If a racemic synthesis is performed, the resulting mixture of enantiomers can be separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Hypothetical Stereoselective Route:

A potential stereoselective synthesis could involve the asymmetric reduction of a suitable 3-oxocyclobutane intermediate. For example, the asymmetric reduction of ethyl 3-oxocyclobutanecarboxylate using a chiral reducing agent like B-Chlorodiisopinocampheylborane (Ipc₂BCl) could yield the corresponding chiral hydroxy ester. sci-hub.st This chiral intermediate could then be carried through the synthetic sequence described in section 2.3.1 to afford the enantiopure amine precursor, and subsequently the final enantiopure carbamate.

Green Chemistry Principles in the Synthesis of this compound

Key Green Chemistry Considerations:

Atom Economy: The concept of atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. chegg.comresearchgate.netacs.orgnumberanalytics.comjocpr.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. In the proposed synthesis, steps like the cyanide displacement and the final carbamate formation generate stoichiometric byproducts, which lowers the atom economy. The development of catalytic alternatives for these steps would be a significant improvement. For instance, catalytic methods for carbamate synthesis using CO₂ as a C1 source are being explored. google.comnih.govnih.govorganic-chemistry.orgorganic-chemistry.org

Use of Greener Solvents: The choice of solvents has a major impact on the environmental footprint of a synthesis. Traditional volatile organic compounds (VOCs) should be replaced with greener alternatives where possible. sigmaaldrich.comneuroquantology.comijcps.orgnumberanalytics.comresearchgate.net For the proposed synthesis, exploring the use of bio-based solvents like ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of chlorinated solvents like dichloromethane would be a positive step. sigmaaldrich.com Water, where feasible, is an excellent green solvent. neuroquantology.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. ijcps.org In the proposed synthesis, the reduction of the nitrile to the amine can be performed using catalytic hydrogenation, which is a greener alternative to using stoichiometric metal hydrides like LiAlH₄. Developing catalytic methods for other steps, such as the conversion of the alcohol to a halide, would further enhance the greenness of the synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Renewable Feedstocks: Ideally, starting materials should be derived from renewable resources. While the core cyclobutane structure is typically derived from petrochemical sources, exploring bio-based routes to key intermediates would be a long-term goal for a truly sustainable synthesis.

By systematically applying these principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Transformations of Benzyl 2 3 Oxocyclobutyl Ethyl Carbamate

Reactions of the Carbamate (B1207046) Functionality

The carbamate group in Benzyl (B1604629) (2-(3-oxocyclobutyl)ethyl)carbamate serves as a protected form of the amine. Its reactivity is centered on the nitrogen atom and the carbonyl group, with the benzyl group acting as a protecting element that can be removed when desired.

Cleavage of the Benzyl Protecting Group (Cbz deprotection)

The removal of the benzyloxycarbonyl (Cbz) group is a common transformation in organic synthesis to liberate the free amine. This deprotection can be achieved through several methods, with the choice of method depending on the presence of other functional groups in the molecule.

Hydrogenolysis: This is the most common method for Cbz deprotection. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is generally clean and high-yielding.

Acidolysis: Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can cleave the Cbz group. This method is suitable for substrates that are sensitive to catalytic hydrogenation.

Lewis Acid-Mediated Deprotection: Lewis acids like trimethylsilyl iodide (TMSI) can also be employed for the removal of the Cbz group. researchgate.net

Nucleophilic Deprotection: Certain nucleophiles can be used for Cbz cleavage under mild conditions. For instance, treatment with 2-mercaptoethanol in the presence of a base has been shown to deprotect Cbz-protected amines and is advantageous for substrates with functionalities sensitive to traditional hydrogenolysis or acid-mediated conditions. researchgate.netorganic-chemistry.org Low-carbon alcohols such as methanol or ethanol (B145695) have also been reported as effective deprotective reagents for Cbz groups on some heterocyclic compounds. eurekaselect.com

Table 1: Selected Methods for Cbz Deprotection

Reagent/ConditionDescriptionExpected Products
H₂, Pd/C, MethanolCatalytic hydrogenolysis; a mild and common method.2-(3-oxocyclobutyl)ethan-1-amine, Toluene, CO₂
HBr/Acetic AcidStrong acidolysis; useful for complex molecules.2-(3-oxocyclobutyl)ethan-1-amine hydrobromide, Benzyl bromide, CO₂
TMSI, Acetonitrile (B52724)Lewis acid-mediated cleavage.2-(3-oxocyclobutyl)ethan-1-amine, Trimethylsilyl carbamate intermediate
2-Mercaptoethanol, K₃PO₄Nucleophilic cleavage; mild conditions. organic-chemistry.org2-(3-oxocyclobutyl)ethan-1-amine, Carbonyl sulfide, Benzyl alcohol

N-Alkylation and N-Acylation Reactions

While the Cbz group reduces the nucleophilicity of the nitrogen atom, N-alkylation and N-acylation are still possible, typically after deprotonation. A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to remove the proton from the nitrogen, generating a carbamate anion. This anion can then react with various electrophiles.

N-Alkylation: Reaction of the carbamate anion with an alkyl halide (e.g., methyl iodide, benzyl bromide) results in the formation of an N-alkylated carbamate.

N-Acylation: Treatment of the anion with an acylating agent, such as an acid chloride or anhydride, yields an N-acylated product (an imide derivative).

These reactions provide a pathway to further functionalize the nitrogen atom before the potential final deprotection step.

Transcarbamoylation Reactions

Transcarbamoylation involves the substitution of the alcohol moiety of the carbamate. In the case of Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate, the benzyl alcohol group can be exchanged with another alcohol under specific conditions. This reaction is often catalyzed by bases (e.g., sodium methoxide, potassium tert-butoxide) or various metal catalysts that activate the carbamate carbonyl group. nih.govresearchgate.net The process is an equilibrium reaction, and driving it to completion often requires using the new alcohol as a solvent or removing the released benzyl alcohol. This reaction is valuable for modifying the protecting group itself without deprotecting the amine. nih.gov

Transformations of the Cyclobutanone (B123998) Moiety

The cyclobutanone ring contains a reactive carbonyl group that is susceptible to a variety of transformations, particularly nucleophilic addition and redox reactions. These reactions allow for the modification of the cyclic core of the molecule.

Carbonyl Reductions and Oxidations

The ketone functionality of the cyclobutanone can be readily reduced to a secondary alcohol.

Reduction: Common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) can effectively reduce the ketone to a cyclobutanol. The choice of reagent can be influenced by the presence of other reducible functional groups. NaBH₄ is a milder reagent and would typically not affect the carbamate group. The reduction creates a new chiral center, leading to a mixture of diastereomeric alcohols.

Oxidation: While ketones are generally resistant to oxidation under standard conditions, certain reactions can transform the cyclobutanone ring. The Baeyer-Villiger oxidation, for example, involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, converting the cyclobutanone into a γ-lactone.

Table 2: Redox Reactions of the Cyclobutanone Moiety

Reaction TypeReagentExpected Product
ReductionSodium Borohydride (NaBH₄)Benzyl (2-(3-hydroxycyclobutyl)ethyl)carbamate
Oxidationmeta-Chloroperoxybenzoic acid (m-CPBA)Benzyl (2-(2-oxooxepan-4-yl)ethyl)carbamate (a γ-lactone)

Nucleophilic Additions to the Ketone Carbonyl

The electrophilic carbon atom of the cyclobutanone carbonyl is a prime target for a wide array of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral center. libretexts.org

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Cyanide Addition: The addition of a cyanide ion (e.g., from NaCN or KCN) forms a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) converts the carbonyl group into a carbon-carbon double bond (an alkene), resulting in an alkylidene-cyclobutane derivative.

Formation of Imines and Enamines: The ketone can react with primary amines to form imines or with secondary amines to form enamines. These reactions are typically catalyzed by acid and involve the loss of a water molecule.

The steric environment around the cyclobutanone ring can influence the stereochemical outcome of these addition reactions. libretexts.org

Alpha-Functionalization Reactions (e.g., halogenation, alkylation)

The carbon atoms adjacent to the carbonyl group (α-carbons) in the cyclobutanone ring of this compound are susceptible to electrophilic substitution reactions. This reactivity is facilitated by the formation of an enol or enolate intermediate.

Halogenation:

Alpha-halogenation of cyclobutanones can be achieved under both acidic and basic conditions. pressbooks.pub In an acidic medium, the reaction proceeds through an enol intermediate, typically resulting in the substitution of a single α-hydrogen. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks the halogen. libretexts.org Due to the electron-withdrawing effect of the first halogen introduced, further protonation and subsequent halogenation are disfavored, leading to mono-halogenated products. pressbooks.pub

Under basic conditions, halogenation occurs via an enolate intermediate. The presence of an electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-hydrogens, making subsequent halogenations more rapid. pressbooks.pub This can lead to polyhalogenated products. libretexts.org For this compound, careful control of reaction conditions would be crucial to achieve selective mono-halogenation. Substituted ammonium perhalides have been used for the controlled α-halogenation of cyclobutanones. google.com

Alkylation:

Alpha-alkylation of cyclobutanones, including those with side chains, can be performed by generating an enolate with a strong base, followed by reaction with an alkyl halide. researchgate.net Chiral N-amino cyclic carbamate hydrazones have been utilized for the asymmetric α-alkylation of acyclic ketones, a methodology that could potentially be adapted for cyclic systems. nih.gov Photocatalytic methods using quantum dots have also been developed for the α-alkylation of cyclic ketones, offering a redox-neutral approach. chemistryviews.org The presence of the bulky benzyl carbamate side chain may influence the stereochemical outcome of the alkylation.

ReactionReagents and ConditionsPredicted Product(s)Notes
α-Bromination (Acid-catalyzed)Br2, Acetic AcidBenzyl (2-(2-bromo-3-oxocyclobutyl)ethyl)carbamateFavors mono-halogenation. libretexts.org
α-Chlorination (Base-promoted)Cl2, NaOH (aq)Poly-chlorinated products at the α-positionsRisk of overreaction. libretexts.org
α-Alkylation1. LDA, THF, -78 °C; 2. CH3IBenzyl (2-(2-methyl-3-oxocyclobutyl)ethyl)carbamateStereoselectivity will be influenced by the existing side chain.

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters (or lactones from cyclic ketones) using peroxy acids or hydrogen peroxide. This reaction is highly valuable for the synthesis of natural products. rsc.org For 3-substituted cyclobutanones, like the title compound, this oxidation leads to the formation of γ-lactones. chemrxiv.orgchemrxiv.org

The regioselectivity of the Baeyer-Villiger oxidation is a key consideration. The migratory aptitude of the groups attached to the carbonyl carbon determines which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the more substituted carbon atom migrates preferentially. In the case of this compound, the two α-carbons are secondary. However, the presence of the ethylcarbamate side chain at the 3-position can influence the regioselectivity, potentially favoring the migration of the more substituted C-4 over C-2, leading to a specific regioisomer of the resulting lactone. Asymmetric Baeyer-Villiger oxidations of 3-substituted cyclobutanones have been developed using chiral catalysts, which could provide enantiomerically enriched lactones. chemrxiv.orgthieme-connect.com

Oxidizing AgentPredicted Product(s)Notes
m-CPBA (meta-Chloroperoxybenzoic acid)Benzyl (2-((5-oxooxolan-3-yl)methyl)carbamate or Benzyl (2-(4-oxooxan-2-yl)ethyl)carbamateRegioselectivity depends on the migratory aptitude of the adjacent carbons.
H2O2, Chiral Phosphoric Acid CatalystEnantiomerically enriched γ-lactonePotential for asymmetric synthesis. thieme-connect.com

Ring-Opening Reactions of the Cyclobutane (B1203170) System

The strained four-membered ring of cyclobutanones makes them prone to ring-opening reactions under various conditions, driven by the release of ring strain. nih.gov These reactions provide access to a variety of acyclic and larger ring systems.

Lewis Acid-Mediated Ring-Opening: Lewis acids can promote the cleavage of the C-C bonds in cyclobutanones. The regioselectivity of the bond cleavage can often be controlled by the choice of the Lewis acid. nih.gov For 3-arylcyclobutanones, Lewis acid-catalyzed cleavage of both C2-C3 bonds has been observed in the presence of water, yielding aryl alkyl ketones. researchgate.net

Radical-Mediated Ring-Opening: Free radical reactions can also induce ring expansion or opening of cyclobutanones. benthamscience.comresearchgate.net For instance, the iminyl radicals generated from cyclobutanone oximes can trigger C-C bond cleavage to form cyanoalkyl radicals, which can then be trapped by various reagents. rsc.org

Thermal and Photochemical Ring-Opening: Cyclobutenones, which can be derived from cyclobutanones, undergo thermal electrocyclic ring-opening to form vinylketenes. elsevierpure.comnih.gov While this compound is a saturated cyclobutanone, derivatization to introduce unsaturation could open up these reaction pathways.

Reaction TypeReagents and ConditionsPotential Product TypeNotes
Lewis Acid-MediatedFeCl3 or other Lewis acidsγ,δ-Unsaturated carboxylic acid derivatives or other acyclic ketonesThe outcome is highly dependent on the substrate and the Lewis acid used. nih.govresearchgate.net
Radical-Mediated (via oxime)1. NH2OH; 2. Radical initiatorAcyclic nitrile-containing compoundsProceeds through an iminyl radical intermediate. rsc.org

Reactivity of the Ethyl Spacer

The ethyl spacer in this compound is a saturated alkyl chain. In the absence of adjacent activating groups, this part of the molecule is generally considered to be the least reactive. The C-H bonds of the ethyl group are typically inert to many of the reagents that would react with the cyclobutanone or the carbamate. Its primary role is to provide a flexible linkage between the reactive cyclobutanone head and the bulky carbamate tail. Under forcing conditions, such as strong oxidation or free-radical halogenation, reactions at the ethyl spacer could occur, but this would likely be unselective and lead to a mixture of products.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple functional groups in this compound makes selectivity a critical aspect of its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. nih.gov In this molecule, the primary competition is between the ketone of the cyclobutanone and the benzyl carbamate. The carbonyl group of the ketone is generally more electrophilic and reactive towards nucleophiles than the carbonyl of the carbamate. researchgate.net For instance, reduction with sodium borohydride would selectively reduce the ketone to a secondary alcohol while leaving the carbamate untouched. cdnsciencepub.com Conversely, conditions for the deprotection of the benzyl carbamate (e.g., hydrogenolysis) would typically not affect the cyclobutanone ring.

Regioselectivity: This determines where on a molecule a reaction occurs. rsc.org For reactions on the cyclobutanone ring, such as the alpha-functionalization and Baeyer-Villiger oxidation discussed above, the substituent at the 3-position will direct the regiochemical outcome. For instance, in the Baeyer-Villiger oxidation, the migratory aptitude of the C2 versus C4 carbons will determine which lactone isomer is formed.

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. acs.org Reactions on the cyclobutanone ring can be influenced by the existing stereocenter (if the starting material is chiral) or can create new stereocenters. The bulky benzyl (ethyl)carbamate side chain can exert steric hindrance, directing incoming reagents to the less hindered face of the cyclobutanone ring. This can lead to diastereoselective transformations. For example, in an α-alkylation, the alkylating agent would likely approach from the face opposite to the side chain, leading to a specific trans-diastereomer. The stereocontrolled functionalization of cyclobutanes is a well-established field, often leveraging the existing substituents to control the stereochemical outcome of subsequent reactions. nih.govacs.org

Reaction TypeSelectivity PrinciplePredicted Outcome
Reduction (e.g., with NaBH4)ChemoselectivitySelective reduction of the ketone over the carbamate. cdnsciencepub.com
Baeyer-Villiger OxidationRegioselectivityFormation of one of the two possible γ-lactone regioisomers, influenced by the side chain. chemrxiv.org
α-AlkylationStereoselectivityThe incoming alkyl group is likely to add to the face of the ring opposite the existing side chain, leading to a trans product.

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Benzyl (B1604629) (2-(3-oxocyclobutyl)ethyl)carbamate, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

In ¹H NMR, the spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons (O-CH₂-Ph), the protons of the ethyl chain, and the protons of the cyclobutyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be used to confirm the connectivity of these fragments. For instance, the protons on the cyclobutyl ring adjacent to the carbonyl group would appear at a characteristically downfield position compared to the other ring protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The carbonyl carbons of the carbamate (B1207046) and the cyclobutanone (B123998) ring would be readily identifiable by their significant downfield shifts.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.35 m 5H Ar-H (Phenyl)
~5.10 s 2H O-CH₂ -Ph
~4.95 br s 1H NH
~3.25 q 2H NH-CH₂ -CH₂
~3.10-2.80 m 4H CO-CH₂ -CH-CH₂ (Cyclobutyl)
~2.40 m 1H CH₂-CH -CH₂ (Cyclobutyl)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~208.0 C =O (Cyclobutanone)
~156.5 C =O (Carbamate)
~136.5 Ar-C (Quaternary)
~128.5 Ar-C H
~128.0 Ar-C H
~66.8 O-C H₂-Ph
~48.0 CO-C H₂ (Cyclobutyl)
~41.0 NH-C H₂
~35.0 C H₂-Cyclobutyl

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS for reaction monitoring)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. For Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate, Electrospray Ionization (ESI-MS) would likely be used to determine its molecular mass with high accuracy. The expected observation would be the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₁₄H₁₇NO₃).

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to monitor the progress of the reaction during its synthesis, allowing for the identification of reactants, intermediates, and byproducts, as well as confirming the presence of the final product.

Table 3: Predicted ESI-MS Data

m/z Value Ion
248.1281 [M+H]⁺
270.1100 [M+Na]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 1740 cm⁻¹ would correspond to the C=O stretching of the cyclobutanone, while the carbamate C=O stretch would appear around 1690 cm⁻¹. The N-H stretching of the carbamate would be visible as a distinct band in the 3300-3400 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring and the C-C backbone, which are often weak in IR spectra.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
~3350 N-H Stretch (Carbamate)
~3030 C-H Stretch (Aromatic)
~2950, ~2870 C-H Stretch (Aliphatic)
~1740 C=O Stretch (Cyclobutanone)
~1690 C=O Stretch (Carbamate, Amide I)
~1540 N-H Bend (Carbamate, Amide II)

X-ray Crystallography of Derivatives for Absolute Stereochemistry

As this compound is an achiral molecule, the concept of absolute stereochemistry does not apply. X-ray crystallography could, however, be used to determine its precise three-dimensional structure if a suitable single crystal could be grown. This would confirm bond lengths, bond angles, and the conformation of the molecule in the solid state, including the puckering of the cyclobutyl ring and the spatial arrangement of the benzyl carbamate side chain relative to the ring. While not determining stereochemistry, it would provide the ultimate confirmation of the compound's structural connectivity and conformation.

Applications in Complex Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

The cyclobutane (B1203170) motif is a key feature in numerous natural products and bioactive molecules, often imparting specific conformational constraints that are crucial for their biological activity. rsc.orgnih.gov Benzyl (B1604629) (2-(3-oxocyclobutyl)ethyl)carbamate can serve as a chiral building block in asymmetric synthesis, where the stereochemistry of the cyclobutane ring is pivotal. The enantioselective synthesis of substituted cyclobutanes can be achieved through various methods, including catalytic asymmetric [2+2] cycloadditions and resolutions. nih.gov

Once obtained in an enantiomerically pure form, the chiral cyclobutane core of Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate can be used to control the stereochemical outcome of subsequent transformations. For instance, the stereocenters on the cyclobutane ring can direct the approach of reagents to the ketone or the carbamate-protected side chain, enabling diastereoselective reactions. The development of stereodivergent synthetic routes allows for the synthesis of different stereoisomers from a single starting material by altering reaction conditions or catalyst systems. nih.gov

The following table illustrates potential asymmetric transformations utilizing chiral cyclobutane building blocks:

TransformationChiral Catalyst/AuxiliaryProduct TypePotential Application
Asymmetric Aldol AdditionProline derivativesChiral β-hydroxy ketonesSynthesis of polyketide natural products
Enantioselective ReductionChiral borane reagents (e.g., CBS catalyst)Chiral cyclobutanolAccess to chiral ligands and other building blocks
Diastereoselective AlkylationChiral auxiliary on the carbamate (B1207046)Diastereomerically enriched α-substituted cyclobutanonesIntroduction of new stereocenters with high control

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov The cyclobutanone (B123998) moiety in this compound is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles through ring-expansion, ring-opening, and condensation reactions.

For example, Beckmann or Schmidt rearrangements of the corresponding oxime or azide can lead to the formation of five-membered lactams (pyrrolidinones) or six-membered lactams (piperidinones), respectively. These reactions involve the migration of one of the carbon atoms adjacent to the carbonyl group to the nitrogen atom, thus expanding the ring.

Furthermore, condensation reactions of the cyclobutanone with various nitrogen-containing nucleophiles can be employed to construct a variety of heterocyclic systems. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can afford isoxazoles. The carbamate functionality can either be retained in the final product or participate in subsequent cyclization steps. The synthesis of cyclobutane-fused N-heterocycles has been achieved using various catalytic methods. researchgate.net

The following table summarizes some of the nitrogen-containing heterocycles that can be potentially synthesized from cyclobutanone derivatives:

ReagentResulting HeterocycleReaction Type
HydroxylamineIsoxazoleCondensation/Cyclization
HydrazinePyrazoleCondensation/Cyclization
AmidinesPyrimidineCondensation/Cyclization
β-Amino alcoholsOxazineCondensation/Cyclization

Role in the Construction of Polycyclic Architectures

The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a powerful driving force for various ring-opening and rearrangement reactions, making it an excellent starting point for the construction of more complex polycyclic architectures. nih.gov this compound can be utilized in a variety of transformations to generate fused, bridged, and spirocyclic systems.

One common strategy involves the thermal or photochemical [2+2] cycloaddition of the cyclobutanone with an alkene, leading to the formation of a bicyclo[2.2.0]hexane system. Subsequent fragmentation of this highly strained intermediate can provide access to a variety of polycyclic scaffolds. Additionally, acid- or base-catalyzed rearrangements of cyclobutane derivatives can lead to the formation of larger rings, such as cyclopentanes and cyclohexanes, fused to other cyclic systems. The construction of cyclobutane-fused tetracyclic skeletons has been demonstrated through dearomative [2+2] cycloaddition reactions. rsc.org

The following table provides examples of polycyclic architectures that can be accessed from cyclobutane precursors:

Reaction TypeResulting ArchitectureKey Transformation
Intramolecular Aldol CondensationBicyclo[3.2.0]heptaneFormation of a five-membered ring fused to the cyclobutane
Photochemical [2+2] CycloadditionBicyclo[2.2.0]hexane derivativeIntermolecular cycloaddition with an alkene
Ring ExpansionFused cyclopentanoneAcid-catalyzed rearrangement of a cyclopropylcarbinol derived from the cyclobutanone
Radical CyclizationSpirocyclic systemsIntramolecular radical addition to the carbonyl group

Integration into Natural Product Synthesis

The cyclobutane motif is present in a wide range of natural products with diverse biological activities, including terpenoids, alkaloids, and prostaglandins. rsc.orgrsc.org The synthesis of these complex molecules often relies on the use of well-defined cyclobutane building blocks. This compound, with its functional handles for further elaboration, represents a potential key intermediate in the total synthesis of such natural products.

For example, the piperarborenines are a class of natural products that feature a polysubstituted cyclobutane ring. A synthetic strategy towards these molecules could involve the use of a chiral cyclobutane building block, which is then elaborated through a series of stereocontrolled reactions. acs.org The carbamate-protected side chain of this compound could be modified to introduce the necessary substituents, while the cyclobutanone could be used to install other functional groups or to construct adjacent rings.

The following table lists some natural products containing a cyclobutane ring and the potential synthetic utility of a building block like this compound:

Natural Product ClassExamplePotential Role of the Building Block
AlkaloidsPiperarborenine BPrecursor to the substituted cyclobutane core
TerpenoidsGrandisolSource of the cyclobutane ring with functional handles for side-chain installation
LignansPinellinCan be used to construct the central cyclobutane ring through dimerization

Development of Novel Synthetic Methodologies Utilizing the Cyclobutanone-Carbamate Scaffold

The unique combination of a strained cyclobutanone and a protected amine in this compound provides a platform for the development of novel synthetic methodologies. The reactivity of the cyclobutanone can be exploited in new catalytic cycles, while the carbamate can act as a directing group or a site for further functionalization.

For instance, transition metal-catalyzed reactions involving the activation of a C-C bond in the cyclobutane ring could lead to novel ring-opening or ring-expansion cascades. The development of free radical ring expansion and annulation reactions based on cyclobutanones has been a significant area of research. researchgate.net The presence of the carbamate could influence the regioselectivity and stereoselectivity of these transformations. Furthermore, the development of photocatalytic methods for the synthesis and functionalization of cyclobutanes opens up new avenues for the application of this scaffold. nih.govacs.org

The following table highlights potential areas for the development of new synthetic methods:

Area of Methodology DevelopmentPotential TransformationKey Features of the Scaffold
Transition Metal CatalysisCatalytic ring expansion to medium-sized ringsRing strain and coordination of the carbamate
Radical ChemistryRegioselective radical additions and cyclizationsPresence of multiple reactive sites
PhotocatalysisVisible-light-mediated [2+2] cycloadditionsAbsorption properties and reactivity of the cyclobutanone
OrganocatalysisAsymmetric functionalization of the cyclobutanoneActivation of the carbonyl group by chiral catalysts

Computational and Theoretical Studies of Benzyl 2 3 Oxocyclobutyl Ethyl Carbamate

Electronic Structure and Bonding Analysis

The electronic structure and bonding of Benzyl (B1604629) (2-(3-oxocyclobutyl)ethyl)carbamate would be investigated using quantum chemistry methods. Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d,p) or larger) would be a common choice for these calculations. scirp.orgresearchgate.netscirp.org

Key aspects of the electronic structure analysis would include:

Molecular Orbital (MO) Analysis: This would involve the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For carbamates, the HOMO is often localized on the carbamate (B1207046) group and the phenyl ring, while the LUMO may be distributed over the carbonyl group and the phenyl ring. The presence of the oxocyclobutyl group would likely influence the energies and localizations of these frontier orbitals.

Electron Density Distribution and Atomic Charges: Analysis of the electron density distribution would reveal the polar nature of the bonds and the charge distribution across the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate atomic charges. These charges are crucial for understanding intermolecular interactions and reactive sites. The oxygen and nitrogen atoms of the carbamate group and the oxygen of the ketone are expected to carry partial negative charges, while the adjacent carbon atoms would have partial positive charges.

Bonding Analysis: The nature of the chemical bonds (e.g., covalent character, bond order) would be analyzed using techniques like NBO analysis. This would provide insights into the strength and properties of the bonds within the benzyl carbamate and oxocyclobutyl moieties.

Hypothetical Data Table: Calculated Electronic Properties

ParameterMethod/Basis SetExpected ValueSignificance
HOMO EnergyDFT/B3LYP/6-31G(d,p)-6.5 eVIndicates electron-donating ability
LUMO EnergyDFT/B3LYP/6-31G(d,p)-1.2 eVIndicates electron-accepting ability
HOMO-LUMO GapDFT/B3LYP/6-31G(d,p)5.3 eVRelates to chemical stability
Dipole MomentDFT/B3LYP/6-31G(d,p)3.5 DIndicates overall polarity

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate are key to its function and interactions.

Conformational Analysis: A systematic search for stable conformers would be performed by rotating the single bonds in the molecule, particularly the C-O and C-N bonds of the carbamate linker and the bond connecting the ethyl group to the cyclobutyl ring. The potential energy surface would be scanned to identify low-energy conformers. Quantum mechanical calculations would then be used to optimize the geometries and determine the relative energies of these conformers. For benzyl alcohol, a related structure, different low-energy chiral conformations have been identified. researchgate.net

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule, MD simulations would be carried out. These simulations would provide insights into the conformational changes over time and the flexibility of different parts of the molecule in various environments (e.g., in a solvent). The trajectory from an MD simulation can be analyzed to understand the dominant conformations and the transitions between them.

Hypothetical Data Table: Relative Energies of Stable Conformers

ConformerDihedral Angle (O-C-N-C)Relative Energy (kcal/mol)Population (%)
1180° (trans)0.065
20° (cis)2.515
3-60° (gauche)1.820

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these calculations could be used to study reactions such as hydrolysis of the carbamate group or reactions involving the ketone functionality.

Transition State Search: To study a reaction mechanism, the structures of the transition states connecting reactants and products would be located on the potential energy surface. Computational methods are used to find these saddle points, and frequency calculations are performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Reaction Pathway Analysis: Once the transition state is identified, the intrinsic reaction coordinate (IRC) would be calculated to map out the complete reaction pathway from reactants to products. This provides a detailed picture of the geometric changes that occur during the reaction.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. Studies on the reaction of benzyl radicals with atomic oxygen have utilized such methods to determine reaction kinetics. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, can provide theoretical chemical shifts that are in good agreement with experimental data. Recent advances using machine learning and graph neural networks have also shown high accuracy in predicting proton chemical shifts. nih.govrsc.orgarxiv.org For related benzyl ethers, DFT calculations have been used to predict ¹⁷O NMR chemical shifts. researchgate.net

IR Vibrational Frequencies: The vibrational frequencies in the infrared (IR) spectrum can be calculated using quantum chemistry methods. These calculations provide the frequencies and intensities of the vibrational modes. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra due to the neglect of anharmonicity and other approximations in the calculations. scirp.orgresearchgate.nettheaic.org The NIST WebBook provides experimental IR spectra for related compounds like benzylcarbamate which can be used for comparison. nist.gov

Hypothetical Data Table: Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted (DFT/B3LYP/6-31G(d,p))Experimental (Hypothetical)
¹³C NMR (C=O, carbamate)156.5 ppm155.8 ppm
¹³C NMR (C=O, ketone)208.2 ppm207.5 ppm
IR Freq. (N-H stretch)3450 cm⁻¹3435 cm⁻¹
IR Freq. (C=O stretch, carbamate)1725 cm⁻¹1710 cm⁻¹
IR Freq. (C=O stretch, ketone)1780 cm⁻¹1765 cm⁻¹

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on this compound were found, such a study could be performed on a series of its derivatives.

The general workflow for a QSRR study would involve:

Dataset Preparation: A series of structurally related compounds with experimentally measured reactivity data would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound in the series using computational methods.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the QSRR model would be assessed using statistical validation techniques.

For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to benzyl derivatives to understand their biological activity. researchgate.net Such an approach could be adapted to study the chemical reactivity of this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling carbamate-protected amines with cyclobutyl ketone derivatives. For example, oxidative decarboxylative arylation (similar to and ) can be adapted using hypervalent iodine reagents. To optimize yields:

  • Use column chromatography (DCM/ethyl acetate gradients) for purification, achieving 35–70% yields depending on substituents .
  • Adjust stoichiometry (1.0–2.0 equiv of alcohols or amines) and reaction time to minimize byproducts.
    • Key Data : Yields vary with substituent steric/electronic effects; e.g., 3-chloropropanol derivatives yield 70% vs. menthol derivatives at 35% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C17H23N5NaO4+ with observed m/z 384.1646 vs. calculated 384.1642) .
  • NMR Spectroscopy : Analyze cyclobutyl protons (δ 2.5–3.5 ppm for ketone environments) and carbamate carbonyl signals (δ 155–165 ppm in ¹³C NMR) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3-oxocyclobutyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • The cyclobutyl ketone acts as an electrophilic site due to ring strain and carbonyl polarization.
  • Kinetic Studies : Monitor reactions (e.g., Grignard additions) via in situ IR to track ketone reduction (loss of C=O stretch at ~1700 cm⁻¹) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in ring-opening reactions .

Q. What strategies can mitigate racemization during enantioselective synthesis of this carbamate?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ tert-butyl carbamate derivatives to stabilize intermediates, as shown in metalation/alkylation studies .
  • Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone baths) to slow racemization kinetics .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Q. How can in vivo metabolic stability of this compound be evaluated for therapeutic potential?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Pharmacokinetic Profiling : Administer IV/orally in rodents; measure plasma concentration-time curves and bioavailability .

Q. What computational tools predict synthetic pathways for novel derivatives of this carbamate?

  • Methodological Answer :

  • AI-Driven Retrosynthesis : Use platforms like Pistachio or Reaxys to prioritize routes based on step economy and reagent availability .
  • Feasibility Scoring : Apply heuristic models (e.g., Template_relevance) to rank precursors by plausibility (>0.01 threshold) .
  • Case Study : A derivative with a 4-oxocyclohexyl group was synthesized via AI-predicted one-step coupling (97% purity) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported yields for similar carbamate syntheses?

  • Analysis : reports 35% yield with menthol, while achieves 70% with 3-chloropropanol.
  • Resolution : Steric hindrance from bulky substituents (e.g., adamantyl in ) reduces yields. Optimize by:

  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.